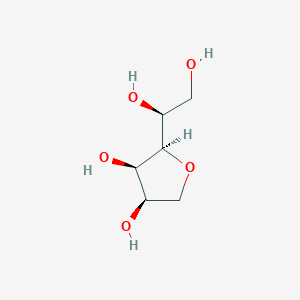
3,6-Anhydro-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Anhydro-D-glucitol is a derivative of sorbitol, a sugar alcohol. It is formed through the dehydration of sorbitol and is one of the key intermediates in the production of isosorbide. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,6-Anhydro-D-glucitol is primarily synthesized through the dehydration of sorbitol. This process can be catalyzed by various agents, including strong mineral acids like sulfuric acid and hydrochloric acid, as well as solid catalysts and ionic liquids . The reaction typically involves heating sorbitol in the presence of these catalysts at temperatures ranging from 150 to 220°C .
Industrial Production Methods: In industrial settings, the dehydration of sorbitol to produce 3,6-anhydrosorbitol is often carried out in a molten salt hydrate medium, such as zinc chloride (ZnCl2) in water. This method allows for high selectivity and yield, with the reaction being exothermic due to the formation of a strong complex with the released water .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Anhydro-D-glucitol undergoes various chemical reactions, including:
Dehydration: Further dehydration can lead to the formation of isosorbide.
Epimerization: Under certain conditions, 3,6-anhydrosorbitol can be epimerized to form other anhydrohexitols.
Common Reagents and Conditions:
Dehydration: Catalyzed by ZnCl2 in a molten salt hydrate medium at temperatures between 150 to 220°C.
Epimerization: Can occur at elevated temperatures, often in the presence of catalysts.
Major Products:
Isosorbide: Formed through further dehydration of 3,6-anhydrosorbitol.
Other Anhydrohexitols: Such as 1,4-anhydrosorbitol and 1,5-anhydrosorbitol.
Wissenschaftliche Forschungsanwendungen
3,6-Anhydro-D-glucitol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,6-anhydrosorbitol primarily involves its dehydration and epimerization reactions. The dehydration process is catalyzed by ZnCl2, which forms a complex with the sugar alcohol functions of sorbitol. This complexation facilitates an internal SN2 mechanism, where a secondary alcohol function attacks a primary alcohol function, leading to the formation of 3,6-anhydrosorbitol . The reaction is exothermic due to the formation of a strong complex with the released water .
Vergleich Mit ähnlichen Verbindungen
1,4-Anhydrosorbitol: Another dehydration product of sorbitol, which can also be converted to isosorbide.
1,5-Anhydrosorbitol: Formed under similar conditions but does not undergo further dehydration.
2,5-Anhydrosorbitol: Another isomer formed during the dehydration process.
Uniqueness: 3,6-Anhydro-D-glucitol is unique due to its specific formation pathway and its role as a key intermediate in the production of isosorbide. Its ability to undergo further dehydration to form isosorbide makes it particularly valuable in the synthesis of biodegradable polymers and other industrial applications .
Eigenschaften
Molekularformel |
C6H12O5 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2R,3R,4R)-2-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
JNYAEWCLZODPBN-SLPGGIOYSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](O1)[C@H](CO)O)O)O |
Kanonische SMILES |
C1C(C(C(O1)C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















